tert-butyl N-(2-fluoro-4-iodophenyl)carbamate
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Overview
Description
tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate: is a chemical compound with the molecular formula C11H13FINO2 and a molecular weight of 337.13 g/mol . This compound belongs to the family of carbamates and is characterized by the presence of a tert-butyl group, a fluoro substituent, and an iodine atom on the phenyl ring. It is commonly used in biochemical research, particularly in the field of proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate typically involves the reaction of 2-fluoro-4-iodoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate ester .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in tert-butyl N-(2-fluoro-4-iodophenyl)carbamate can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the fluoro and iodine substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might produce a fluoro-iodoquinone .
Scientific Research Applications
Chemistry: tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical research .
Biology: In biological research, this compound is utilized in the study of enzyme mechanisms and protein interactions due to its ability to form stable carbamate linkages with amino acid residues .
Medicine: While not directly used as a therapeutic agent, this compound serves as a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors .
Industry: In industrial applications, this compound is employed in the development of novel materials and chemical intermediates for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl N-(2-fluoro-4-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or modulation of enzyme activity . The fluoro and iodine substituents may also play a role in enhancing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
- tert-Butyl N-(4-fluoro-2-iodophenyl)carbamate
- tert-Butyl (4-chloro-3-fluoro-2-iodophenyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Comparison: tert-Butyl N-(2-fluoro-4-iodophenyl)carbamate is unique due to the specific positioning of the fluoro and iodine substituents on the phenyl ring. This unique arrangement can influence its reactivity and binding properties compared to similar compounds. For instance, the presence of the fluoro group at the 2-position and the iodine at the 4-position may enhance its electrophilic and nucleophilic substitution reactions, respectively .
Properties
IUPAC Name |
tert-butyl N-(2-fluoro-4-iodophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMNEDDPZQDRRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(C=C1)I)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FINO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375739 |
Source
|
Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886497-72-9 |
Source
|
Record name | 1,1-Dimethylethyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886497-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-butyl N-(2-fluoro-4-iodophenyl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90375739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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